molecular formula C14H14INO B14721911 3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide CAS No. 6276-63-7

3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide

Cat. No.: B14721911
CAS No.: 6276-63-7
M. Wt: 339.17 g/mol
InChI Key: PPMFPPCYOLTPJO-UHFFFAOYSA-M
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Description

3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C14H14INO It is a pyridinium salt that features a methyl group at the 3-position and a 2-oxo-2-phenylethyl group at the 1-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide typically involves the reaction of 3-methylpyridine with 2-oxo-2-phenylethyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Methylpyridine} + \text{2-Oxo-2-phenylethyl iodide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or other anions can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different pyridinium salts.

Scientific Research Applications

3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
  • 1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide

Uniqueness

3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

CAS No.

6276-63-7

Molecular Formula

C14H14INO

Molecular Weight

339.17 g/mol

IUPAC Name

2-(3-methylpyridin-1-ium-1-yl)-1-phenylethanone;iodide

InChI

InChI=1S/C14H14NO.HI/c1-12-6-5-9-15(10-12)11-14(16)13-7-3-2-4-8-13;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

PPMFPPCYOLTPJO-UHFFFAOYSA-M

Canonical SMILES

CC1=C[N+](=CC=C1)CC(=O)C2=CC=CC=C2.[I-]

Origin of Product

United States

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